

Introduction: Navigating the Data Landscape for a Niche Heterocycle

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Compound of Interest

Compound Name: 2,4-Dichloro-5-methoxypyridine

Cat. No.: B2758942

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2,4-Dichloro-5-methoxypyridine is a halogenated pyridine derivative with potential applications as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its chloro and methoxy substituents on the pyridine ring offers a unique electronic and steric profile for targeted chemical modifications.

As a Senior Application Scientist, it is crucial to acknowledge from the outset that **2,4-Dichloro-5-methoxypyridine** is a specialized chemical intermediate for which extensive, publicly available, and experimentally verified physical property data is scarce. The scientific literature and chemical databases prioritize more common analogs, such as the corresponding pyrimidine derivative. This guide, therefore, adopts a dual-pillar approach. Firstly, it consolidates all verifiable identification and spectral data currently available for this compound. Secondly, and more critically, it provides a series of robust, field-proven experimental protocols and workflows. This empowers researchers to generate the necessary physical property data in their own laboratories, ensuring accuracy and reproducibility for their specific research and development needs. This document serves not just as a repository of what is known, but as a methodological guide to discovering what is not.

Pillar 1: Known Compound Identification & Characteristics

The foundational step in any research endeavor is the unambiguous identification of the material. For **2,4-Dichloro-5-methoxypyridine**, the following identifiers have been established.

Property	Value	Source
IUPAC Name	2,4-dichloro-5-methoxypyridine	PubChemLite[1]
CAS Number	1227597-40-1	ChemicalBook[2]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	ChemicalBook[2], PubChemLite[1]
Molecular Weight	178.02 g/mol	ChemicalBook[2]
Monoisotopic Mass	176.97482 Da	PubChemLite[1]
InChI	InChI=1S/C6H5Cl2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3	PubChemLite[1]
SMILES	<chem>COC1=CN=C(C=C1Cl)Cl</chem>	PubChemLite[1]

Spectroscopic Data

While a full suite of spectral data is not publicly available, the following has been reported:

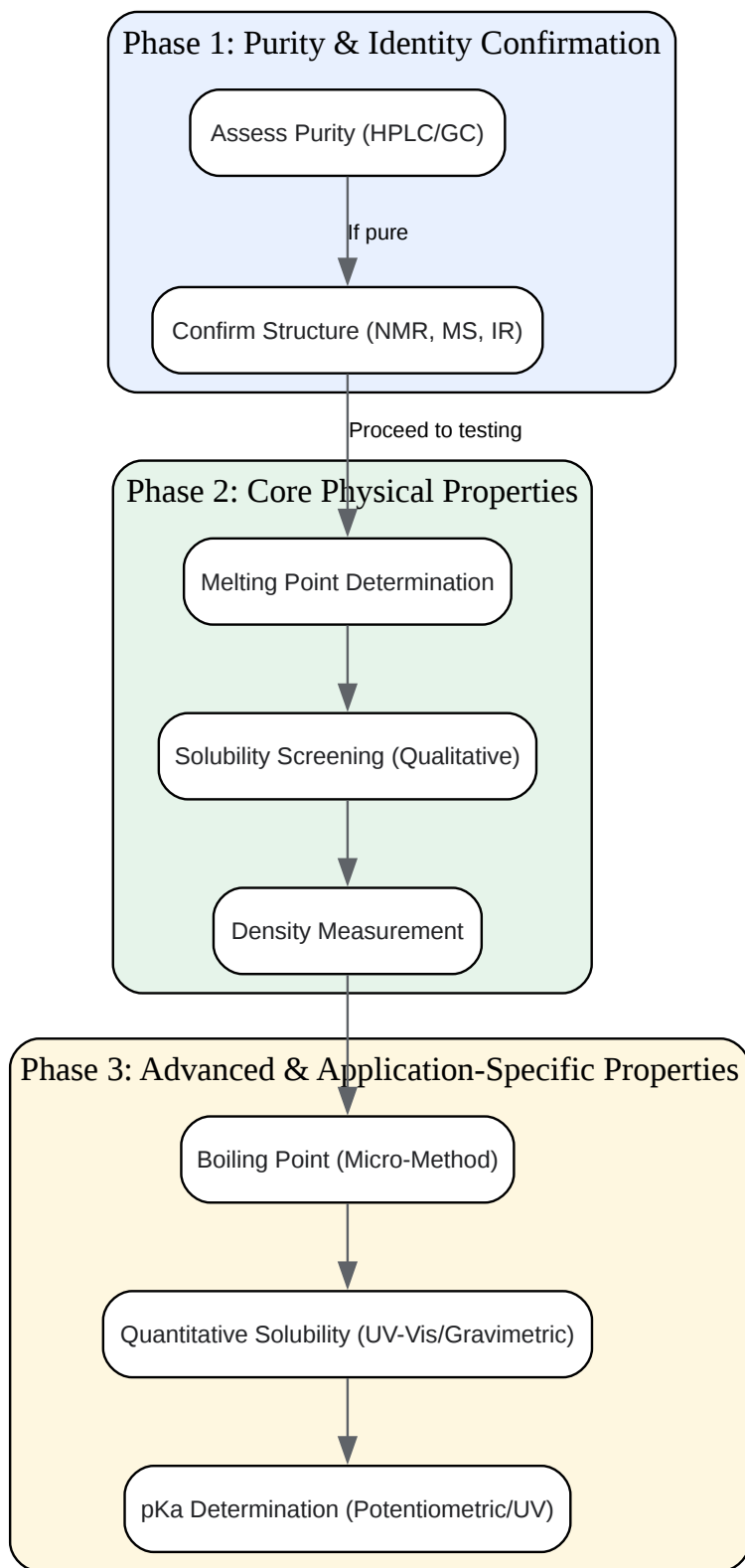
- ¹H NMR Spectrum:** A 400 MHz proton NMR spectrum in CDCl₃ has been documented, providing a primary tool for structural confirmation.[2]
- Mass Spectrometry:** While experimental mass spectra are not readily found, predicted collision cross-section (CCS) values for various adducts ([M+H]⁺, [M+Na]⁺, etc.) have been calculated, offering a theoretical basis for mass spectrometry-based identification.[1]

Pillar 2: A Methodological Approach to Physical Property Determination

Given the absence of published experimental data for properties like melting point, boiling point, and solubility, this section provides detailed protocols for their determination. These methods are designed to be self-validating and are standard practice in chemical research and development.

Logical Workflow for Property Characterization

The following diagram outlines the logical flow for a comprehensive characterization of a novel or sparsely documented compound like **2,4-Dichloro-5-methoxypyridine**.



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Caption: Workflow for comprehensive physical property determination.

Experimental Protocol 1: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically $< 1^{\circ}\text{C}$) suggests a high-purity substance, while a broad or depressed range indicates the presence of impurities.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:**
 - **Rapid Scan:** Heat the sample rapidly ($10\text{-}15^{\circ}\text{C}/\text{min}$) to find an approximate melting range.
 - **Slow Scan:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to $1\text{-}2^{\circ}\text{C}/\text{min}$.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

Experimental Protocol 2: Qualitative and Quantitative Solubility Assessment

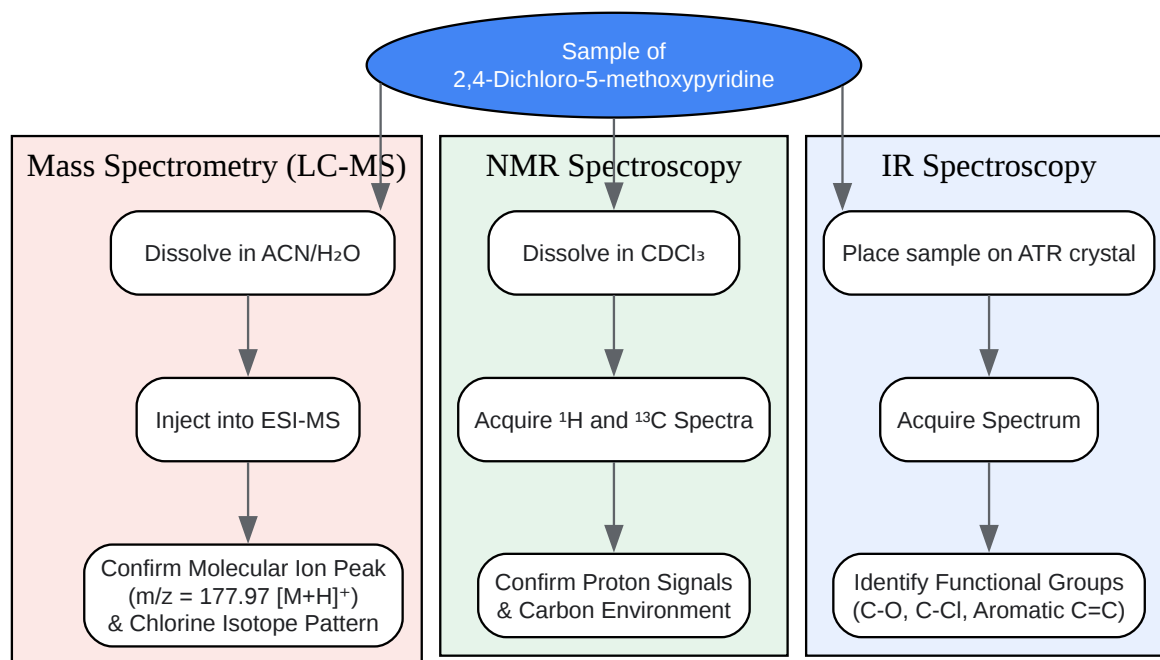
Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. The "like dissolves like" principle is a guiding factor, but experimental verification is paramount.

Methodology:

- Qualitative Screening:
 - To a series of small, labeled test tubes, add ~5-10 mg of **2,4-Dichloro-5-methoxypyridine**.
 - Add 0.5 mL of a test solvent to each tube. Test a range of solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.
 - Agitate vigorously for 1-2 minutes at room temperature.
 - Observe and classify as: Soluble (no solid remains), Slightly Soluble (some solid remains), or Insoluble.
- Quantitative Determination (Gravimetric Method):
 - Equilibration: Prepare a saturated solution by adding an excess of the compound to a known volume of the desired solvent in a sealed vial. Agitate the mixture in a constant temperature bath (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
 - Sampling: Allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.
 - Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Carefully remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
 - Calculation: Weigh the vial containing the dried residue. The difference in mass gives the amount of dissolved solid. Calculate solubility in g/L or mg/mL.

Workflow for Spectroscopic Characterization

The following diagram illustrates a standard workflow for confirming the identity and purity of a chemical sample using multiple spectroscopic techniques.



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Caption: Standard workflow for spectroscopic characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2,4-Dichloro-5-methoxypyridine** is not readily available, data from the structurally similar compound 2,4-Dichloro-5-methoxypyrimidine can be used to infer potential hazards and guide handling procedures.

- **Potential Hazards:** Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[3] May cause respiratory irritation.[3] The GHS signal word is likely "Danger".[3]
- **Personal Protective Equipment (PPE):** Always handle this compound inside a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[3] Use a dust mask if handling the solid material outside of a fume hood is unavoidable.
- **Handling:** Avoid dust formation and inhalation.[3] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep in a dark place, as some halogenated compounds can be light-sensitive.[5]

Conclusion

2,4-Dichloro-5-methoxypyridine represents a chemical entity with significant potential but limited documented physical properties. This guide provides the known foundational data for its identification and outlines the necessary, robust experimental pathways for researchers to determine its key physical characteristics. By following these protocols, scientists and drug development professionals can generate the reliable data required to confidently integrate this compound into their synthetic and research programs, thereby ensuring both scientific integrity and project success.

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